molecular formula C13H17N3 B2623109 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole CAS No. 180160-86-5

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole

Cat. No. B2623109
CAS RN: 180160-86-5
M. Wt: 215.3
InChI Key: FIOADLMZXISFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methyl-2-piperidin-4-yl-1H-benzoimidazole” is a chemical compound that has been used as a reagent in the synthesis of various derivatives . It is a part of the benzimidazole family, which is a class of organic compounds known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole ring attached to a piperidine ring . The empirical formula is C13H17N3, and the molecular weight is 215.29 .


Chemical Reactions Analysis

“this compound” is used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers for the treatment of ischemic stroke . It is also used in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent Akt1/Akt2 dual inhibitors .

Scientific Research Applications

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole has a wide range of applications in scientific research. It can be used in the synthesis of organic compounds, such as pharmaceuticals and dyes. It can also be used in the synthesis of peptides, proteins, and other biomolecules. Additionally, this compound can be used in the study of enzyme kinetics and enzyme inhibition, as well as in the study of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a versatile compound, which means that it can be used in a variety of different research applications. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, which means that it can be difficult to store and handle. Additionally, it is a toxic compound, so it should be handled with care.

Future Directions

The use of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole in research is an area that is still being explored. There are several potential future directions for research involving this compound. For example, further research could be conducted to explore the potential therapeutic applications of this compound, such as the use of this compound as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore the potential of using this compound as a tool to study the structure and function of proteins. Additionally, further research could be conducted to explore the potential of using this compound as a tool to study the structure and function of DNA. Finally, further research could be conducted to explore the potential of using this compound as a tool to study the structure and function of enzymes.

Synthesis Methods

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole can be synthesized through a variety of methods, including the reaction of 1-methyl-3-piperidin-4-yl-1H-benzoimidazole with a base, such as potassium hydroxide. This reaction produces a salt, which can then be purified by recrystallization. This compound can also be synthesized through the reaction of 1-methyl-4-piperidin-4-yl-1H-benzoimidazole with a base, such as potassium hydroxide. This reaction produces a salt, which can then be purified by recrystallization.

properties

IUPAC Name

1-methyl-2-piperidin-4-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOADLMZXISFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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